molecular formula C21H29NO14 B13849131 Phenylephrine 2-O-3'-O-Diglucuronide

Phenylephrine 2-O-3'-O-Diglucuronide

Cat. No.: B13849131
M. Wt: 519.5 g/mol
InChI Key: VDQQBBUYOKHAOY-GYSDEIIGSA-N
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Preparation Methods

The preparation of Phenylephrine 2-O-3’-O-Diglucuronide involves synthetic routes that typically include the glucuronidation of phenylephrine. The reaction conditions for this synthesis are not widely documented in public sources, but it generally involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.

Chemical Reactions Analysis

Phenylephrine 2-O-3’-O-Diglucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenylephrine 2-O-3’-O-Diglucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenylephrine 2-O-3’-O-Diglucuronide involves its interaction with alpha-1 adrenergic receptors, similar to phenylephrine. This interaction leads to vasoconstriction and an increase in blood pressure . The glucuronidation of phenylephrine may alter its pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety profile.

Comparison with Similar Compounds

Phenylephrine 2-O-3’-O-Diglucuronide can be compared with other phenylephrine derivatives, such as:

    Phenylephrine: The parent compound, used as a decongestant and vasoconstrictor.

    Phenylephrine 3-O-Glucuronide: Another glucuronidated derivative with similar applications.

    Phenylephrine 4-O-Glucuronide: A derivative with potential differences in pharmacokinetics and pharmacodynamics.

The uniqueness of Phenylephrine 2-O-3’-O-Diglucuronide lies in its specific glucuronidation pattern, which may influence its biological activity and metabolism .

Properties

Molecular Formula

C21H29NO14

Molecular Weight

519.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(1R)-1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H29NO14/c1-22-6-9(34-21-15(28)11(24)13(26)17(36-21)19(31)32)7-3-2-4-8(5-7)33-20-14(27)10(23)12(25)16(35-20)18(29)30/h2-5,9-17,20-28H,6H2,1H3,(H,29,30)(H,31,32)/t9-,10-,11-,12-,13-,14+,15+,16-,17-,20+,21+/m0/s1

InChI Key

VDQQBBUYOKHAOY-GYSDEIIGSA-N

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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